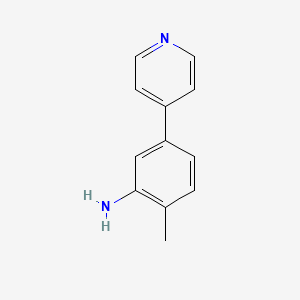

2-Methyl-5-(pyridin-4-yl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCQHDWIGRRRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Pyridin 4 Yl Aniline

Direct Synthesis Strategies for 2-Methyl-5-(pyridin-4-yl)aniline

The creation of the biaryl scaffold of this compound is a key synthetic challenge. Various modern catalytic methods have been employed to achieve this, each with its own set of advantages and substrate considerations.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of carbon-carbon bonds in complex molecules. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of Suzuki and similar coupling reactions are highly relevant. These reactions typically involve the coupling of an aryl halide or triflate with an arylboronic acid or its derivative in the presence of a palladium catalyst and a base. For instance, a related synthesis of 2-(pyrimidin-5-yl)aniline was achieved by reacting 5-bromopyrimidine (B23866) with 2-aminophenylboronic acid using a Pd(OAc)2/SPhos catalytic system. researchgate.net This methodology could theoretically be adapted for the synthesis of this compound.

A highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been developed, which strongly favors the formation of the C4-substituted product. acs.org The reactions with aliphatic amines are catalyzed by palladium, while aromatic amines surprisingly require no catalyst. acs.org

General conditions for a hypothetical Suzuki-Miyaura coupling to synthesize the target compound are presented in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature |

| 4-Bromopyridine | 2-Methyl-5-aminophenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 80-110 °C |

| 4-Chloropyridine | 2-Methyl-5-aminophenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 °C |

| Pyridin-4-ylboronic acid | 5-Bromo-2-methylaniline | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 90 °C |

Copper-Mediated C-N Coupling Reactions

Copper-mediated reactions have emerged as a powerful alternative to palladium-catalyzed methods, particularly for the formation of carbon-nitrogen bonds. These reactions can be more cost-effective and sometimes offer complementary reactivity. While direct synthesis of this compound via this method is not explicitly described, the development of copper-mediated C-H amination highlights the potential of this approach. researchgate.netsemanticscholar.org For example, 2-(Pyridin-2-yl)aniline (B1331140) has been used as a directing group to facilitate cupric acetate-mediated C-H amination of benzamide (B126) derivatives. rsc.org This suggests that copper catalysis could be a viable strategy for constructing the target molecule, potentially through a C-N coupling or a C-H activation/amination sequence.

Reductive Pathways from Nitro Precursors

A common and reliable method for the synthesis of anilines is the reduction of the corresponding nitro compounds. This approach is particularly useful when the nitro-substituted precursor is readily accessible. For the synthesis of this compound, the corresponding nitro compound, 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine, can be reduced to the desired aniline (B41778). chemicalbook.com A variety of reducing agents can be employed for this transformation, offering a range of reaction conditions and selectivities.

A typical procedure involves the use of palladium on activated carbon (10% Pd/C) as a catalyst in ethanol. chemicalbook.com The reaction is initiated under a nitrogen atmosphere, followed by the addition of ammonium (B1175870) formate. chemicalbook.com The mixture is stirred for a short period, and after workup, the desired product is obtained in good yield. chemicalbook.com

| Nitro Precursor | Reducing Agent | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine | Ammonium formate | 10% Pd/C | Ethanol | Room temperature, 2 minutes after addition of ammonium formate | Not specified | chemicalbook.com |

| Substituted nitroarenes | H₂ | Pd/C | Various | Varies | High | researchgate.net |

| 2-Nitro-1-phenylethyl)cyclohexanone derivatives | H₂ | Pd/C | Not specified | Not specified | High | researchgate.net |

Other Novel Synthetic Routes

Research into novel synthetic methodologies continues to provide new avenues for the construction of complex molecules. While specific novel routes for this compound are not detailed in the provided search results, the broader field of organic synthesis offers several possibilities. These could include, for example, metal-free C-H functionalization reactions or one-pot multi-component reactions that assemble the molecule from simpler starting materials. The synthesis of 2-substituted-1,8-napthyridine derivatives through a Friedländer condensation reaction showcases an alternative approach to building complex heterocyclic systems. researchgate.net

Derivatization and Functionalization of this compound

The aniline and pyridine (B92270) moieties of this compound offer multiple sites for further chemical modification, allowing for the creation of a diverse library of derivatives.

Amide Formation and Acylation Reactions

The primary amine group of this compound is a versatile handle for derivatization, with amide formation being one of the most common and important transformations. Acylation of the aniline with various acylating agents can lead to a wide range of amides, which are themselves valuable compounds in various fields.

The reaction of an aniline with an acyl chloride or anhydride (B1165640) in the presence of a base is a standard method for amide synthesis. For example, the acylation of various anilines has been achieved using polyvinylpyridine-supported sulfuric acid as a catalyst. researchgate.net This heterogeneous catalyst allows for easy separation and reuse.

| Aniline Derivative | Acylating Agent | Catalyst/Base | Solvent | Product |

| This compound | Acetyl chloride | Pyridine | Dichloromethane | N-(2-Methyl-5-(pyridin-4-yl)phenyl)acetamide |

| This compound | Benzoyl chloride | Triethylamine | Tetrahydrofuran | N-(2-Methyl-5-(pyridin-4-yl)phenyl)benzamide |

| This compound | Acetic anhydride | - | Acetic acid | N-(2-Methyl-5-(pyridin-4-yl)phenyl)acetamide |

Heterocyclic Ring Annulation and Cyclization

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a pyridine ring, makes it a valuable precursor for constructing fused heterocyclic systems.

Annulation involving the Aniline Moiety: The amino group on the aniline ring can participate in various classical cyclization reactions to form new heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of quinoline (B57606) derivatives through reactions like the Combes or Skraup synthesis. The presence of the methyl group at the C2 position and the bulky pyridyl group at the C5 position will influence the regioselectivity and feasibility of these cyclizations.

Annulation involving the Pyridine Moiety: The pyridine ring can also undergo annulation. One common strategy involves the quaternization of the pyridine nitrogen to form a pyridinium (B92312) salt. researchgate.net These salts are activated intermediates that can react with various dipolarophiles in 1,3-dipolar cycloaddition reactions to generate indolizine (B1195054) skeletons (pyrrolo[1,2-a]pyridines). researchgate.net For example, N-phenacylpyridinium salts, formed by reacting the pyridine with a phenacyl halide, can generate pyridinium ylides in situ upon treatment with a base. These ylides readily undergo cycloaddition with alkynes or alkenes to form highly functionalized indolizine cores. researchgate.net Such strategies could be applied to this compound to create novel, complex heterocyclic structures. researchgate.net

Substitution and Modification at Pyridine and Aniline Moieties

Both the pyridine and aniline rings of the molecule are amenable to substitution, though their electronic properties dictate different types of reactions.

Substitution on the Aniline Ring: The aniline ring is electron-rich due to the activating amino (-NH₂) and methyl (-CH₃) groups, making it susceptible to electrophilic aromatic substitution. The amino group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The pyridin-4-yl group acts as a deactivating meta-director. Considering the positions on the aniline ring:

C2: Blocked by the methyl group.

C3: meta to the amino group, ortho to the methyl group.

C4: ortho to both the amino and methyl groups, but sterically hindered.

C5: Blocked by the pyridyl group.

C6: para to the methyl group and ortho to the amino group.

Therefore, electrophilic substitution (e.g., halogenation, nitration, sulfonation) is most likely to occur at the C6 position, which is activated by both the amino and methyl groups and is sterically accessible.

The amino group itself can be modified through reactions such as acylation to form amides, alkylation, or diazotization. Diazotization of the primary amine with nitrous acid would yield a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -F, -Cl, -Br via Sandmeyer reaction).

Substitution on the Pyridine Ring: The pyridine ring is electron-deficient and generally undergoes nucleophilic aromatic substitution rather than electrophilic substitution. Direct nucleophilic attack on the unsubstituted pyridine ring of this compound is difficult and requires harsh conditions. However, the ring can be activated towards nucleophilic attack by N-oxidation. The resulting pyridine-N-oxide is more susceptible to both nucleophilic and electrophilic attack.

Alternatively, radical substitution, such as in the Minisci reaction, provides a powerful method for functionalizing pyridine rings at positions C2 and C6. nih.gov This reaction involves the addition of a radical (often generated from a carboxylic acid) to the protonated pyridine ring.

Chemo- and Regioselectivity in Synthetic Routes

Controlling selectivity is paramount in the synthesis and functionalization of this compound.

In Synthesis: The primary synthetic route via Suzuki-Miyaura coupling is inherently regioselective, precisely forming the C-C bond between C4 of the pyridine ring and C5 of the aniline ring. This is dictated by the positions of the halogen on the pyridine and the boronic acid on the aniline precursor.

In Functionalization:

Chemoselectivity: The presence of multiple reactive sites (the amino group, the aniline ring, and the pyridine ring) requires careful selection of reagents and reaction conditions to achieve chemoselectivity. For example, acylation will preferentially occur at the more nucleophilic amino group rather than the pyridine nitrogen under standard conditions. To functionalize the pyridine nitrogen, the amino group might first need to be protected.

Regioselectivity: As discussed previously, the directing effects of the substituents on both rings govern the regioselectivity of substitution reactions. Electrophilic attack will favor the C6 position of the aniline ring, while nucleophilic or radical attack will favor the C2 and C6 positions of the pyridine ring. nih.gov A study on the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination highlights how the pyridine nitrogen can chelate to a metal catalyst, directing functionalization to a specific C-H bond on an adjacent ring. rsc.org A similar directing group effect could potentially be exploited with this compound.

The table below summarizes the expected regiochemical outcomes for key reaction types.

| Reaction Type | Reagent Example | Most Probable Position of Substitution |

| Electrophilic Aromatic Substitution | Br₂ / FeBr₃ | C6 of the aniline ring |

| Diazotization followed by Sandmeyer | 1. NaNO₂, HCl; 2. CuCN | Replacement of the -NH₂ group |

| Minisci (Radical) Alkylation | AgNO₃, (NH₄)₂S₂O₈, R-COOH | C2/C6 of the pyridine ring |

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization to ensure efficiency, safety, cost-effectiveness, and environmental sustainability.

Catalyst and Reaction Optimization: For the likely Suzuki-Miyaura synthesis route, optimization is key. This includes:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary goal. Catalyst loadings as low as 0.01 mol% have been shown to be effective in some Suzuki couplings. nih.gov

Ligand Choice: The choice of phosphine (B1218219) ligand is critical for catalyst stability and activity, especially with heteroaromatic substrates. nih.gov

Solvent and Base Selection: The use of aqueous media or "green" solvents is increasingly important. nih.gov The choice of base (e.g., carbonates, phosphates) and its concentration can significantly impact reaction rate and yield. nih.gov

High-Throughput Screening: Modern approaches utilize high-throughput screening and Design of Experiments (DoE) to rapidly identify optimal reaction conditions by systematically varying multiple parameters like temperature, catalyst, ligand, and base simultaneously. covasyn.comdntb.gov.ua

Work-up and Purification: Industrial processes aim to avoid costly and time-consuming chromatographic purifications. google.com Optimization would focus on developing a procedure where the product can be isolated in high purity through crystallization or extraction. This might involve careful selection of solvents for reaction and recrystallization to ensure impurities remain in the mother liquor. google.com A Chinese patent for a related compound emphasizes a process that is easy to operate, has simple post-processing, and greatly increases the yield. google.com

Environmental and Safety Considerations: On a large scale, the use of hazardous reagents and solvents should be minimized or replaced with safer alternatives. For example, a process for a similar compound was improved by avoiding chlorinated solvents. The management of by-products and waste streams is also a critical consideration for sustainable industrial production.

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 Pyridin 4 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-Methyl-5-(pyridin-4-yl)aniline provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum in various solvents can offer insights into the proton signals.

A predicted ¹H NMR spectrum in Deuterated Chloroform (CDCl₃) would likely show distinct signals corresponding to the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings, as well as the protons of the methyl group and the amine group. The protons on the pyridine ring typically appear at a lower field (higher ppm) compared to those on the aniline ring due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. The methyl group protons would appear as a singlet at a higher field (lower ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) in CDCl₃ * |

| Pyridine H (ortho to N) | ~8.6 |

| Pyridine H (meta to N) | ~7.4 |

| Aniline H (ortho to NH₂) | ~6.7-6.8 |

| Aniline H (meta to NH₂) | ~7.1-7.2 |

| Methyl (CH₃) | ~2.2 |

| Amine (NH₂) | Variable |

Note: These are predicted values and may vary slightly from experimental data.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon atoms within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton.

The predicted ¹³C NMR spectrum for this compound would show signals for all the carbon atoms in the molecule. The carbons of the pyridine ring are expected to resonate at a lower field compared to the carbons of the aniline ring. The carbon attached to the nitrogen in the pyridine ring will be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) in CDCl₃ * |

| Pyridine C (ortho to N) | ~150 |

| Pyridine C (meta to N) | ~121 |

| Pyridine C (para to N) | ~140 |

| Aniline C-NH₂ | ~146 |

| Aniline C-CH₃ | ~118 |

| Aniline C-Pyridine | ~138 |

| Other Aniline C | ~115-130 |

| Methyl C | ~17 |

Note: These are predicted values and may vary slightly from experimental data.

Advanced NMR Techniques

To further elucidate the structure of this compound, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be employed. These 2D NMR experiments would help in unambiguously assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule. For instance, a COSY spectrum would show correlations between adjacent protons, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. nih.gov The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. nih.gov The C=C and C=N stretching vibrations of the aromatic rings would give rise to several bands in the 1400-1600 cm⁻¹ region. nih.gov

Table 3: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl (C-H) | Stretch | 2850 - 2960 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-H | Out-of-plane bend | 700 - 900 |

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show characteristic bands for the functional groups. Often, vibrations that are weak in the FTIR spectrum are strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum.

Table 4: Characteristic FT-Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic Ring | Breathing/Stretching | 1000 - 1600 |

| Methyl (C-H) | Stretch | 2850 - 2960 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₂H₁₂N₂), the theoretical monoisotopic mass is 184.10005 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental formula. In positive ion mode, the protonated molecule, [M+H]⁺, is commonly observed. The predicted m/z value for the [M+H]⁺ adduct of this compound is 185.10733. uni.lu Other potential adducts that can be predicted include the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. uni.lu These precise measurements are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 185.10733 |

| [M+Na]⁺ | 207.08927 |

| [M+K]⁺ | 223.06321 |

| [M+NH₄]⁺ | 202.13387 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic aniline and pyridine rings.

X-ray Crystallography and Single Crystal X-ray Diffraction (XRD)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

While a specific crystal structure determination for this compound is not detailed in the search results, analysis of similar pyridine-aniline derivatives provides a strong basis for predicting its structural characteristics. For instance, related compounds often crystallize in common crystal systems like monoclinic or orthorhombic. researchgate.net A study on a related compound, N,N'-pyridine-2,6-diylbis-[3-(pentafluorophenyl)urea], found it to crystallize in the triclinic system with the space group P-1. chemmethod.com

The crystal structure would reveal the dihedral angle between the aniline and pyridine rings, which is a critical parameter. This angle is determined by a balance between the steric hindrance from the methyl group on the aniline ring and the electronic effects favoring planarity for maximum π-system conjugation.

Table 2: Hypothetical Crystallographic Data for this compound (Based on similar structures)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| a (Å) | 9 - 17 |

| b (Å) | 6 - 13 |

| c (Å) | 7 - 14 |

| α, β, γ (°) | 90, ≠90, 90 (Monoclinic) or 90, 90, 90 (Orthorhombic) |

| Z (Molecules/Unit Cell) | 2 or 4 |

This table is illustrative and based on data for analogous compounds. researchgate.netchemmethod.com Specific values require experimental determination.

In the solid state, molecules of this compound are expected to be organized through a network of intermolecular interactions. The primary interaction is likely to be hydrogen bonding. The amine (-NH₂) group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor.

This donor-acceptor capability can lead to the formation of various supramolecular structures, such as dimers or one-dimensional chains (catemers). nih.gov For example, a common motif involves an N-H···N hydrogen bond between the aniline's amino group and the pyridine's nitrogen atom of a neighboring molecule. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 Pyridin 4 Yl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a common choice for calculating a molecule's properties due to its favorable balance of accuracy and computational cost. scispace.com Calculations for 2-Methyl-5-(pyridin-4-yl)aniline would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable results for both geometry and electronic properties. researchgate.netnih.gov

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the coordinates that correspond to the lowest energy on the potential energy surface.

For this compound, key parameters to be determined would include:

Bond Lengths: The distances between connected atoms (e.g., C-C, C-N, C-H).

Bond Angles: The angles formed by three consecutive atoms (e.g., C-C-C, C-N-H).

The optimized geometry would reveal the planarity or non-planarity of the molecule, which is influenced by the steric hindrance from the methyl group and the electronic interactions between the two aromatic rings and the amine group.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

No specific data is available in the search results. The following table is an illustrative example of how such data would be presented.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C-N (Aniline) | ~1.39 Å |

| C-C (Inter-ring) | ~1.48 Å | |

| Bond Angle | C-C-N (Aniline) | ~120° |

| Dihedral Angle | C-C-C-C (Ring-Ring) | ~30-45° |

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: Represents the ability of a molecule to donate an electron. Its energy is related to the ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, specifically the amine group.

LUMO: Represents the ability of a molecule to accept an electron. Its energy is related to the electron affinity. The LUMO is anticipated to be centered on the electron-deficient pyridine (B92270) ring.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov

Table 2: Hypothetical Electronic Properties for this compound (Illustrative)

No specific data is available in the search results. The following table is an illustrative example of how such data would be presented.

| Parameter | Energy (eV) |

| EHOMO | -5.5 eV |

| ELUMO | -1.2 eV |

| Energy Gap (ΔE) | 4.3 eV |

Vibrational Frequency Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the fundamental modes of vibration. These calculated frequencies are often scaled by an empirical factor to better match experimental data. This analysis helps in assigning specific spectral peaks to corresponding molecular motions, such as stretching, bending, and torsional modes of the functional groups (e.g., N-H stretch of the amine, C-H stretches of the rings, C-N stretch). researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.eduwisc.edu It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, NBO analysis would quantify:

Hyperconjugative Interactions: The delocalization of electron density, for instance, from the lone pair of the nitrogen atom (a donor NBO) into the antibonding π* orbitals of the aniline ring (acceptor NBOs). acadpubl.eu

Stabilization Energy (E(2)): This value, calculated using second-order perturbation theory, quantifies the strength of each donor-acceptor interaction. A higher E(2) value indicates a more significant delocalization and stabilization of the molecule. orientjchem.org

Natural Atomic Charges: NBO provides a chemically intuitive picture of the charge distribution on each atom.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. nih.gov It is plotted on the surface of the molecule's electron density.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would be concentrated around the nitrogen atom of the pyridine ring and the amine group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These would be located around the hydrogen atoms of the amine group and the aromatic rings.

Green Regions: Represent areas of neutral potential.

The MEP map provides a guide to the molecule's reactive sites. researchgate.net

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. researchgate.net The distribution and symmetry of these orbitals are key to understanding reactivity. The theory posits that chemical reactions are favored when the HOMO of one molecule can interact effectively with the LUMO of another. Analysis of the FMOs for this compound would show the specific locations within the molecule most likely to participate in electron donation (from the HOMO regions) and electron acceptance (at the LUMO regions). researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a compound, providing insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD are routinely applied to analogous structures, such as pyridine and aniline derivatives, to understand their behavior in various systems. For instance, MD simulations are instrumental in drug discovery to explore how molecules with similar structural motifs, like pyridinyl and aniline groups, bind to protein targets. mq.edu.au These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding affinity and selectivity of a compound. mq.edu.au

In a typical MD simulation of a molecule like this compound, the molecule would be placed in a simulated environment (e.g., a box of water molecules). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a series of small time steps. The resulting trajectory provides a detailed view of the molecule's dynamics, including bond rotations, ring flexibility, and interactions with surrounding molecules. This information can be used to calculate various macroscopic properties and to understand the molecular basis of its function.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach aimed at correlating the chemical structure of a series of compounds with their biological activity or a specific property. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules.

No specific QSAR models for this compound were found in the reviewed literature. However, QSAR studies on related classes of compounds, such as substituted anilines and pyridine derivatives, have been successfully performed. nih.govgoogle.com These studies have demonstrated that various physicochemical and structural descriptors can be used to predict biological activities like antimicrobial or anti-malarial effects. nih.govresearchgate.net

For a series of compounds including this compound, a QSAR study would involve several steps:

Data Set Compilation: A series of structurally related analogs would be synthesized, and their biological activity would be measured.

Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A hypothetical QSAR study on analogs of this compound might reveal, for example, that the position and nature of substituents on the aniline or pyridine rings are critical for a particular biological activity. Such insights are invaluable for the rational design of new and more effective compounds.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with a "push-pull" electronic structure, featuring an electron-donating group connected to an electron-accepting group through a conjugated system, often exhibit significant NLO properties. The this compound molecule, with its electron-donating aniline group and electron-accepting pyridine ring, fits this structural paradigm.

Theoretical investigations into the NLO properties of substituted anilines have shown that these molecules can possess large first-order hyperpolarizabilities (β), a measure of the second-order NLO response. mq.edu.aubohrium.com The magnitude of β is highly dependent on the strength of the donor and acceptor groups, the nature of the conjugated bridge, and the substitution pattern. mq.edu.au

Computational studies, often employing methods like second-order Møller-Plesset perturbation theory (MP2), are used to calculate the NLO properties of such molecules. mq.edu.aubohrium.com These studies have revealed several key trends:

Donor and Acceptor Strength: Increasing the electron-donating ability of the aniline moiety (e.g., by N-alkylation) and the electron-withdrawing strength of the acceptor group generally enhances the hyperpolarizability. mq.edu.au

Conjugation Length: Extending the π-conjugated system between the donor and acceptor can also lead to an increase in NLO response. bohrium.com

Substitution Pattern: The relative positions of the donor and acceptor groups are crucial. Para-substituted systems typically exhibit larger NLO responses than ortho- or meta-substituted ones due to more effective intramolecular charge transfer.

The table below, based on findings for substituted anilines, illustrates the effect of different substituents on calculated NLO properties. While these data are not for this compound itself, they provide a clear indication of the structure-property relationships that would govern its NLO behavior.

| Donor Group | Acceptor Group | Additional Substituent | First-Order Hyperpolarizability (β) (a.u.) |

| NH₂ | NO₂ | H | High |

| N(CH₃)₂ | NO₂ | H | Higher |

| NH₂ | CN | H | Moderate |

| NH₂ | CHO | H | Moderate |

| N(CH₃)₂ | vinyl nitro | 2-OCH₃ | Very High |

| This table is illustrative and based on general findings for substituted anilines from theoretical studies. mq.edu.au |

Reactivity and Reaction Pathways of 2 Methyl 5 Pyridin 4 Yl Aniline

Acid-Base Properties and Protonation Equilibria

2-Methyl-5-(pyridin-4-yl)aniline possesses two basic nitrogen atoms: the exocyclic amino group attached to the benzene (B151609) ring and the endocyclic nitrogen within the pyridine (B92270) ring. The basicity of these sites is influenced by the electronic environment of each ring.

The lone pair of electrons on the aniline (B41778) nitrogen is delocalized into the aromatic π-system of the benzene ring, which reduces its availability for protonation. Conversely, the lone pair on the pyridine nitrogen resides in an sp² hybrid orbital, orthogonal to the aromatic π-system, and is not involved in aromaticity, making it more available to accept a proton. chemicalforums.com Therefore, the pyridine nitrogen is significantly more basic than the aniline nitrogen.

Protonation is expected to occur preferentially at the pyridine nitrogen. chemicalforums.comreddit.com This protonation enhances the electron-withdrawing nature of the pyridinium (B92312) group, further deactivating the aniline nitrogen towards protonation.

Interactive Table: Predicted Protonation Behavior

| Nitrogen Site | Hybridization | Electron Availability | Predicted Basicity | Preferred Protonation Site |

| Aniline (-NH₂) | sp² (due to resonance) | Delocalized into benzene ring | Less Basic | No |

| Pyridine (-N=) | sp² | Localized in sp² orbital | More Basic | Yes |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on this compound is complex due to the conflicting directing effects of the substituents on both aromatic rings.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom and is strongly deactivated towards EAS, similar to nitrobenzene. quora.comwikipedia.org Any electrophilic attack requires harsh conditions and will be directed to the C3 and C5 positions (meta to the nitrogen). quora.com The presence of the substituted aniline ring at the C4 position will further influence the regioselectivity, but substitution on the pyridine ring remains significantly less favorable than on the aniline ring.

Interactive Table: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity |

| Aniline | -NH₂ | Activating (strong) | ortho, para | High |

| Aniline | -CH₃ | Activating (weak) | ortho, para | Moderate |

| Aniline | -Pyridin-4-yl | Deactivating | meta | Low |

| Pyridine | Ring Nitrogen | Deactivating (strong) | meta | Very Low |

| Pyridine | Aniline substituent | Activating | ortho, para | Low |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) reactions are generally favored on electron-poor aromatic rings.

Aniline Ring: The electron-rich aniline ring is not susceptible to SₙAr unless the amino group is first converted into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles.

Pyridine Ring: The electron-deficient pyridine ring is activated towards SₙAr, particularly at the C2 and C6 positions (ortho and para to the ring nitrogen). youtube.com The reactivity is further enhanced if the pyridine nitrogen is quaternized or protonated, forming a pyridinium salt. researchgate.netrsc.org This increases the ring's electron deficiency and facilitates nucleophilic attack. In the case of this compound, while it lacks a leaving group on the pyridine ring, a related derivative with a leaving group (e.g., a halogen) at the C2 or C6 position would be expected to undergo SₙAr reactions. The mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov

Metal Complexation and Coordination Chemistry

The presence of two nitrogen atoms with available lone pairs makes this compound an excellent candidate as a ligand in coordination chemistry. It can coordinate to metal ions in several ways. nih.govmdpi.com

Monodentate Coordination: It can coordinate to a metal center through either the pyridine nitrogen or, less commonly, the aniline nitrogen. Coordination via the pyridine nitrogen is generally preferred due to its higher basicity and the localized nature of its lone pair. mdpi.com

Bidentate Coordination: The molecule can act as a bidentate ligand, coordinating to a single metal center through both the pyridine and aniline nitrogen atoms to form a stable chelate ring. This mode of coordination is common for aminopyridine-type ligands. nih.govnih.gov

Bridging Ligand: It can also act as a bridging ligand, linking two different metal centers by coordinating through both nitrogen atoms.

The formation of stable complexes with various transition metals such as Copper(II), Nickel(II), Zinc(II), Cobalt(II), and Palladium(II) has been observed with structurally similar aminopyridine ligands. nih.govrsc.orgnih.govresearchgate.net The resulting complexes can exhibit diverse geometries, including octahedral and square planar, depending on the metal ion and reaction conditions. nih.govrsc.org

Interactive Table: Potential Coordination Modes and Resulting Complexes

| Coordination Mode | Donating Atoms | Potential Metal Ions | Example Complex Type |

| Monodentate | Pyridine N | Fe(II), Ag(I) | [M(L)X₂] |

| Bidentate (Chelating) | Pyridine N, Aniline N | Cu(II), Ni(II), Zn(II), Pd(II) | [M(L)₂]X₂ |

| Bridging | Pyridine N, Aniline N | Ag(I), Cu(II) | [M₂(L)X₄] |

(L = this compound; X = an anionic ligand, e.g., Cl⁻, Br⁻)

Advanced Applications of 2 Methyl 5 Pyridin 4 Yl Aniline

Applications in Medicinal Chemistry and Biological Sciences

Anticancer and Antiproliferative Activities

Derivatives of the 2-Methyl-5-(pyridin-4-yl)aniline framework are a focal point in the quest for new anticancer therapies. The versatility of the pyridine (B92270) and aniline (B41778) rings allows for structural modifications that can enhance potency and selectivity against various cancer cell lines.

Research into a novel series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, which incorporate a substituted aniline ring, has demonstrated significant anti-tumor activity. bldpharm.com In particular, compounds with disubstitution on the aniline ring showed improved efficacy against human liver cancer (Bel-7402) and fibrosarcoma (HT-1080) cell lines. bldpharm.com One derivative stood out, exhibiting IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively, which was four times more potent than the standard chemotherapy drug, cisplatin. bldpharm.com

Similarly, a new series of pyridine-ureas were synthesized and evaluated for their ability to inhibit the growth of the MCF-7 breast cancer cell line. Two compounds from this series, 8b and 8e, showed broad-spectrum antiproliferative activity against a panel of 58 cancer cell lines, with mean growth inhibitions of 43% and 49%, respectively.

Furthermore, the development of 2-substituted aniline pyrimidine (B1678525) derivatives has yielded potent dual inhibitors of Mer and c-Met kinases, which are often overexpressed in tumors. One compound, 18c, showed strong antiproliferative effects on HepG2, MDA-MB-231, and HCT116 cancer cells. The IC50 values for compound 18c highlight its potential as a novel dual Mer/c-Met inhibitor.

Other related research includes the synthesis of benzothiazole (B30560) aniline derivatives and their platinum (II) complexes, which have shown selective inhibitory activities against liver cancer cells. nih.gov Additionally, novel derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide have been synthesized and evaluated, with one compound demonstrating good antiproliferative activity against MCF-7 cells (IC50: 7.5 µM) and low toxicity to normal cells. The chelation of a 5-Nitroisatin thiosemicarbazone derivative with Copper(II) was also found to enhance its anticancer activity against breast cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative (19) | Bel-7402 (Liver) | 12.3 µM | bldpharm.com |

| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative (19) | HT-1080 (Fibrosarcoma) | 6.1 µM | bldpharm.com |

| Pyridine-urea derivative (8e) | MCF-7 (Breast) | 0.22 µM (48h), 0.11 µM (72h) | |

| Pyridine-urea derivative (8n) | MCF-7 (Breast) | 1.88 µM (48h), 0.80 µM (72h) | |

| 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivative (4a) | MCF-7 (Breast) | 7.5 µM | |

| Quinazoline-chalcone (14g) | K-562 (Leukemia) | 0.622 µM |

Antimicrobial and Antitubercular Potency

The pyridine-aniline scaffold is also a promising foundation for the development of new antimicrobial and antitubercular agents. The emergence of drug-resistant strains of bacteria and mycobacteria necessitates the discovery of novel chemical entities with different mechanisms of action.

A study focused on pyridine-2-methylamine derivatives identified them as inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis (Mtb). nih.gov Several synthesized compounds exhibited potent antitubercular activity against the Mtb H37Rv strain, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 64 μg/mL. nih.gov Notably, pyridine-2-methylamine-4-aryl derivatives showed good activity with MICs between 0.5-1 μg/mL. nih.gov

In the broader context of antimicrobial research, various pyridine derivatives have been synthesized and tested against a range of pathogens. For instance, newly synthesized 1,4-dihydropyridines and their corresponding pyridines were evaluated for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as their antifungal activity against Aspergillus niger and Aspergillus flavus. Another study reported that newly synthesized derivatives of methyl pyridyl-2,4-dioxobutanoates exhibited significant activity against P. aeruginosa and E. coli, and considerable activity against S. aureus and B. subtilis.

The synthesis of metal complexes of Schiff bases derived from primary amines and aromatic aldehydes has also been explored. A novel Schiff base, 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol, and its metal complexes were screened for antibacterial and antifungal activities, with the copper complex showing enhanced potency against pathogenic microbes.

| Compound/Derivative Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridine-2-methylamine-4-aryl derivatives | Mycobacterium tuberculosis H37Rv | 0.5-1 µg/mL | nih.gov |

| Pyridine-2-methylamine-6-aryl derivatives | Mycobacterium tuberculosis H37Rv | 4-8 µg/mL | nih.gov |

| 2-(Quinolin-4-yloxy)acetamide derivative (6m) | Mycobacterium tuberculosis H37Rv | 0.09 µM | |

| 2-(Quinolin-4-yloxy)acetamide derivative (6o) | Mycobacterium tuberculosis H37Rv | 0.37 µM |

Anti-inflammatory and Analgesic Effects

The structural motif of this compound is related to various heterocyclic compounds that have been investigated for their anti-inflammatory properties. Inflammation is a key pathological process in many diseases, and the development of new anti-inflammatory agents is a continuous effort in medicinal chemistry.

Research on pyrimidine derivatives has shown their potential as anti-inflammatory agents by inhibiting key inflammatory mediators. Some pyrimidine-based compounds function by suppressing the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. For instance, certain pyrano[2,3-d]pyrimidine derivatives have been found to potently suppress COX-2 activity.

In a related area of research, new 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-yl-thioacetamides were synthesized and their potential pharmacological activity was predicted using computational methods. Based on these predictions, the synthesized substances were slated for examination as potential anti-inflammatory agents. Another study on salts of 2-(5-((theophylline-7'-yl)methyl)-4-R-4Н-1,2,4-triazole-3-ylthio)acetic acid demonstrated that some of these compounds exceeded the anti-inflammatory action of the standard drug diclofenac (B195802) in a rat model of acute inflammation.

Immunomodulatory Properties

While the direct immunomodulatory properties of this compound have not been extensively reported in the reviewed literature, related aniline derivatives have been studied in immunological contexts. For instance, the anti-inflammatory effects of some acridine (B1665455) derivatives, which are synthesized from appropriate aniline compounds, are mediated in part by suppressing the release of chemical mediators from inflammatory cells like mast cells, neutrophils, and macrophages. nih.gov This suggests that the aniline moiety can be a key component in molecules designed to modulate immune responses. Further research is needed to specifically elucidate the immunomodulatory potential of this compound and its close analogues.

Enzyme Inhibition Mechanisms

A significant area of application for derivatives of this compound is in the development of enzyme inhibitors, particularly for protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines were identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are key for cell cycle progression, and their inhibition is a therapeutic strategy for certain cancers. The developed compounds demonstrated excellent selectivity for CDK4/6 over other CDKs.

In another study, 6-Anilino imidazo[4,5-c]pyridin-2-ones were discovered as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy. Structure-activity relationship studies led to the identification of a potent DNA-PK inhibitor with excellent selectivity over related kinases.

Furthermore, pyridine-ureas have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. Two pyridine-urea derivatives, 8b and 8e, were found to inhibit VEGFR-2 with IC50 values of 5.0 ± 1.91 and 3.93 ± 0.73 µM, respectively. The de novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR (VEGFR-2) inhibitors has also been explored through computational methods. nih.gov

| Compound/Derivative Class | Enzyme Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Pyridine-urea derivative (8b) | VEGFR-2 | 5.0 ± 1.91 µM | |

| Pyridine-urea derivative (8e) | VEGFR-2 | 3.93 ± 0.73 µM | |

| 2-Substituted aniline pyrimidine derivative (18c) | Mer Kinase | 18.5 ± 2.3 nM | |

| 2-Substituted aniline pyrimidine derivative (18c) | c-Met Kinase | 33.6 ± 4.3 nM |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking and other computational techniques are invaluable tools in understanding how these molecules interact with their biological targets at the atomic level. These studies provide insights into the binding modes and help in the rational design of more potent and selective inhibitors.

For instance, molecular docking studies were conducted on newly synthesized triphenylamine-linked pyridine, thiazole, and pyrazole (B372694) analogues to understand their anticancer activity. The compounds were docked into the active sites of selected protein targets, revealing their binding affinities and interactions.

In the development of 4-anilinoquinazoline (B1210976) derivatives as anticancer agents, molecular docking was used to study the binding mode of the most potent compound with EGFR and VEGFR-2. The results showed effective binding with VEGFR-2, with a binding energy of -8.24 kcal/mol.

Similarly, molecular docking studies were integral to the design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors. nih.gov These studies, combined with 3D-QSAR and protein-ligand interaction fingerprinting, helped in the virtual screening and identification of novel potential KDR inhibitors. nih.gov The introduction of methyl groups has also been studied for its effect on protein-ligand binding, where a methyl group can enhance activity by occupying a hydrophobic pocket.

Structure-Activity Relationship (SAR) Analysis

A comprehensive Structure-Activity Relationship (SAR) analysis for this compound is not extensively detailed in publicly available scientific literature. SAR studies are crucial for understanding how the specific features of a molecule, such as the placement of the methyl group on the aniline ring and the pyridin-4-yl substituent, contribute to its biological activity. While SAR analyses have been conducted on broader classes of aniline and pyridine derivatives, showing how different substituents affect their potency as, for example, kinase inhibitors, specific data focusing solely on this compound remains limited. mdpi.comnih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

Detailed experimental or predictive data regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not widely reported in the literature. Such studies are essential for evaluating the pharmacokinetic profile of a compound and its potential as a drug candidate. While in silico tools are often used to predict these properties, published predictions for this specific compound are scarce.

Catalytic Applications

Based on available research, there are no documented direct catalytic applications for this compound itself. While the broader family of pyridine and aniline compounds can act as ligands in the formation of catalytically active metal complexes, specific studies detailing the use of this compound in this capacity have not been identified. semanticscholar.orgrsc.org

Applications in Materials Science (e.g., Optical Materials)

The application of this compound in the field of materials science, including the development of optical materials, is not described in current scientific and technical literature. Research into related structures suggests that pyridine-containing compounds can be used to create coordination polymers with interesting photoluminescent properties, but there is no specific information available for this compound.

Role as Key Synthetic Intermediates and Building Blocks

The primary and most well-documented application of this compound is its role as a key synthetic intermediate, or building block, in organic synthesis. bldpharm.com Its bifunctional nature, possessing a nucleophilic amino group and a pyridyl moiety, makes it a valuable precursor for constructing more complex molecules, particularly in the field of medicinal chemistry.

Chemical suppliers list this compound as a research chemical and building block, indicating its use in the synthesis of novel compounds. bldpharm.comdanabiosci.com It serves as a starting material for creating larger, more elaborate molecular scaffolds. For instance, substituted anilines are crucial in the synthesis of various kinase inhibitors. The general synthetic route often involves the coupling of an aniline derivative with a heterocyclic core structure.

A notable example can be seen in the development of potent dual Mer/c-Met kinase inhibitors, where various substituted anilines are reacted with a chlorinated pyrimidine intermediate to generate a library of potential drug candidates. mdpi.com The amino group of the aniline reacts to displace a leaving group on the core scaffold, forming a new carbon-nitrogen bond and incorporating the methyl-substituted pyridyl-phenyl fragment into the final molecule. This modular approach allows chemists to systematically explore how different aniline substituents impact the biological activity of the target compounds.

Table 1: General Reaction Scheme

| Reactant A | Reactant B | Product Type | Application of Product |

| This compound | Chlorinated Heterocycle (e.g., 2,4-dichloropyrimidine (B19661) derivative) | Substituted aminopyrimidine | Kinase Inhibitor Synthesis mdpi.com |

This role as a versatile building block underscores the importance of this compound in discovery chemistry, enabling the synthesis and evaluation of new chemical entities with potential therapeutic applications.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the future investigation of 2-Methyl-5-(pyridin-4-yl)aniline and its derivatives. While standard cross-coupling reactions, such as the Suzuki or Negishi coupling, between a suitable brominated aniline (B41778) derivative and a pyridine-boronic acid or -organozinc reagent, respectively, represent conventional approaches, future research should explore more innovative and efficient methods.

One promising avenue is the application of C-H bond activation strategies. For instance, the use of directing groups to facilitate the direct arylation of a substituted aniline with a pyridine (B92270) derivative could offer a more atom-economical and step-efficient synthesis. Research on related compounds, such as the use of 2-(pyridin-2-yl)aniline (B1331140) as a removable directing group for C-H amination, showcases the potential of such methodologies. ncert.nic.in Exploring similar transformations for the synthesis of this compound could lead to more streamlined and environmentally benign processes.

Furthermore, multicomponent reactions (MCRs) present an attractive strategy for the rapid generation of a library of derivatives based on the this compound scaffold. Research into one-pot syntheses of highly substituted pyridines demonstrates the feasibility of MCRs in constructing complex heterocyclic systems. google.comnih.gov Adapting these principles to incorporate the 2-methylaniline and pyridine-4-carboxaldehyde motifs could enable the efficient discovery of novel analogues with diverse functionalities.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is a prerequisite for its application. While basic spectroscopic data can be predicted, future research should focus on comprehensive experimental characterization using advanced techniques.

Predicted Spectroscopic Data:

| Technique | Predicted Data for a Positional Isomer (2-methyl-5-(pyridin-2-yl)aniline) |

| ¹H NMR | Chemical shifts for aromatic and methyl protons would be expected in the typical regions, with coupling patterns revealing their connectivity. |

| ¹³C NMR | Resonances for the twelve distinct carbon atoms would provide a fingerprint of the carbon skeleton. |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺) would be observed at approximately m/z 185.1073. uni.lu |

Future work should involve the acquisition and detailed analysis of high-resolution one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra to unambiguously assign all proton and carbon signals. This will be crucial for confirming the molecular structure and for studying its conformational dynamics in solution.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide valuable information on the fragmentation patterns of the molecule, aiding in its structural elucidation and in the identification of potential metabolites in biological studies. Furthermore, techniques like X-ray crystallography would be invaluable for determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its physical properties and for structure-based drug design.

In-depth Mechanistic Studies of Biological Activities

The pyridinylaniline scaffold is a well-established pharmacophore found in numerous biologically active compounds, particularly as kinase inhibitors. The structural similarity of this compound to known kinase inhibitors suggests that it may also exhibit such activity.

Future research should involve screening this compound against a broad panel of protein kinases to identify potential biological targets. Promising initial hits would then warrant in-depth mechanistic studies to elucidate the mode of action. This would involve a combination of biochemical assays to determine inhibitory constants (e.g., IC₅₀ values) and biophysical techniques (e.g., surface plasmon resonance or isothermal titration calorimetry) to characterize the binding kinetics and thermodynamics of the interaction with the target protein.

Moreover, cellular assays are crucial to assess the compound's effect on signaling pathways within cancer cell lines or other relevant disease models. For instance, studies on related pyrimidine (B1678525) derivatives have shown that they can induce apoptosis by modulating the levels of key regulatory proteins. google.com Investigating similar effects for this compound and its analogues would be a key step in evaluating their therapeutic potential.

Development of Structure-Based Drug Design Strategies

Should initial biological screening reveal a promising target, structure-based drug design will be a powerful strategy to optimize the potency and selectivity of this compound. This approach relies on understanding the three-dimensional structure of the target protein in complex with the inhibitor.

Computational docking studies can be employed to predict the binding mode of this compound within the active site of a target kinase. These models can then guide the rational design of new analogues with improved interactions. For example, modifications to the methyl group or the substitution pattern on the aniline ring could be explored to enhance hydrophobic or hydrogen-bonding interactions with the protein. The development of pyridine variants of other pharmacophores has been shown to improve properties like blood-brain barrier penetration. nih.govnih.gov

The synthesis and biological evaluation of these designed analogues would generate structure-activity relationship (SAR) data, providing valuable insights into the key molecular features required for potent and selective inhibition. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and would be essential for developing a clinically viable drug candidate from the this compound scaffold.

Investigation of New Material Science Applications

The unique electronic and structural features of this compound also make it an interesting candidate for applications in materials science. The combination of an electron-donating aniline moiety and an electron-accepting pyridine ring gives the molecule a potential charge-transfer character, which could be exploited in organic electronics.

Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit. These materials could be investigated for their properties as organic semiconductors in thin-film transistors or as components in organic light-emitting diodes (OLEDs). The nitrogen atoms in the pyridine and aniline groups also offer potential coordination sites for metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing importance of environmentally responsible chemical practices, future research on this compound should prioritize the development of sustainable and green synthetic methods. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and improving atom economy.

Microwave-assisted organic synthesis is a proven technology for accelerating reaction rates and often leads to higher yields and cleaner reactions. google.comnih.gov The application of microwave irradiation to the synthesis of this compound and its derivatives should be explored. Furthermore, the use of greener solvents, such as water, ethanol, or supercritical fluids, in place of traditional volatile organic compounds would significantly reduce the environmental impact of the synthesis.

The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, is another key aspect of green chemistry. Exploring the use of iron or copper catalysts for the cross-coupling reactions to synthesize this compound would be a more sustainable alternative to precious metal catalysts like palladium.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-5-(pyridin-4-yl)aniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated pyridine derivatives and methyl-substituted aniline precursors. Optimization includes adjusting catalyst loading (e.g., Pd-based catalysts), solvent selection (e.g., DMF or THF), and temperature control to minimize side reactions. Post-reaction purification via column chromatography (silica gel, 230–400 mesh) and recrystallization improves purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–8.5 ppm).

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C12H12N2).

- Elemental Analysis (CHN) : Validates empirical formula (±0.3% tolerance).

- TLC : Monitors reaction progress using silica-coated plates .

Advanced Research Questions

Q. How can Box-Behnken experimental design be applied to optimize photocatalytic degradation parameters for this compound derivatives?

- Methodological Answer : Box-Behnken design (BBD) evaluates variables like catalyst dose (e.g., 0.5–2.0 g/L), pH (4–10), and irradiation time (30–120 min). Response surface methodology (RSM) models degradation efficiency, identifying optimal conditions. Validation via HPLC or UV-Vis spectroscopy quantifies residual compound concentration .

Q. What role does coordination to transition metals play in modulating the photophysical properties of this compound-containing complexes?

- Methodological Answer : Coordination to metals (e.g., ZnTPP) enhances intersystem crossing, increasing singlet oxygen (¹O2) generation. UV-Vis and fluorescence spectroscopy track absorption/emission shifts. Photostationary state (PSS) analysis via 1H NMR quantifies isomer ratios (e.g., 88% closed-form diarylethene) to assess photochromic regulation .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the solid-state packing and intermolecular interactions of this compound derivatives?

- Methodological Answer :

- X-ray Diffraction : Resolves crystal lattice parameters (e.g., space group, unit cell dimensions).

- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer.

- CIF Data : Deposited in repositories (e.g., CCDC-2100572) for reproducibility .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) observed during the synthesis of this compound analogs?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates).

- Isomer Differentiation : Compare experimental NMR shifts with DFT-calculated chemical shifts for regioisomers.

- Solvent Effects : Test deuteration solvents (CDCl3 vs. DMSO-d6) to resolve peak splitting .

Q. What experimental strategies are effective for studying the thermal and oxidative stability of this compound under various environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (e.g., >150°C).

- Accelerated Aging Studies : Expose samples to controlled humidity (40–80% RH) and O2 levels.

- HPLC-PDA : Quantifies degradation products after stress testing .

Q. How does the incorporation of this compound into photochromic switches affect the regulation of singlet oxygen generation in coordination systems?

- Methodological Answer : The compound’s diarylethene unit undergoes reversible ring-opening/closure under UV/Vis light, altering energy transfer efficiency to ¹O2. Time-resolved fluorescence quenching experiments and electron paramagnetic resonance (EPR) with TEMPO traps quantify ¹O2 yield modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.